molecular formula C10H10O2 B2493051 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one CAS No. 60644-65-7

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one

Cat. No.: B2493051
CAS No.: 60644-65-7
M. Wt: 162.188
InChI Key: JHEHMORCLSVNKR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure comprises a 4-hydroxyphenyl group attached to a propenone backbone with a methyl substituent at the β-position (C2). This compound exhibits electron conjugation between the carbonyl group and aromatic rings, stabilizing its s-cis conformation .

Synthesis: It is synthesized via acid-catalyzed dehydration of 1-(4-hydroxyphenyl)-3-hydroxy-2-methyl-1-propanone, yielding high-purity products under optimized conditions (e.g., 70 °C with HCl, achieving ~96% yield for analogous compounds) .

Applications: Chalcones like this are studied for antibacterial properties, particularly against Staphylococcus aureus, due to their interaction with bacterial proteins . Their electronic properties, analyzed via density functional theory (DFT), reveal reactivity descriptors such as electrophilicity and frontier molecular orbitals, which correlate with biological activity .

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHMORCLSVNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It can also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one and Analogues

Compound Name Substituents (R1, R2) Molecular Formula Key Features
This compound R1 = -OH, R2 = -CH3 C10H10O2 Methyl group enhances steric hindrance; hydroxyl enables H-bonding
(E)-3-(2-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A7) R1 = -OH, R2 = 2-Cl-C6H4 C15H11ClO2 Chlorine at ortho position increases electrophilicity; HRMS [M+H]+: 259.0523
(E)-3-(3-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A8) R1 = -OH, R2 = 3-Cl-C6H4 C15H11ClO2 Meta-chlorine reduces conjugation efficiency; yield: 63.2%
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one R1 = -OH, R2 = C6H5 C15H12O2 Phenyl group enhances π-π stacking; antibacterial activity via docking studies
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one R1 = -OH, R2 = 4-Cl-C6H4 C15H11ClO2 Para-chlorine improves crystallinity; synthesized via Claisen-Schmidt condensation

Electronic Effects :

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in Michael additions or nucleophilic attacks .

Biological Activity

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one, commonly referred to as a derivative of chalcone, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a chalcone backbone characterized by a phenolic group and an α,β-unsaturated carbonyl system. This structure is pivotal for its biological activities, as it allows the compound to interact with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge free radicals effectively, contributing to its potential protective effects against various diseases linked to oxidative stress.

Anticancer Properties

A notable area of research focuses on the anticancer potential of this compound. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells through various mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Table 1 summarizes the anticancer activity against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have indicated that this chalcone derivative may possess neuroprotective effects. It appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity, potentially through the modulation of signaling pathways involving ERK and Akt kinases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Estrogen Receptor Modulation : Similar to other chalcones, this compound may interact with estrogen receptors, influencing gene expression related to cell growth and apoptosis.
  • Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cell signaling pathways, particularly those linked to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The phenolic structure allows for effective scavenging of ROS, reducing oxidative damage in cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Breast Cancer : A clinical trial investigated the efficacy of this compound in combination with conventional chemotherapy in breast cancer patients. Results indicated improved outcomes with reduced side effects compared to chemotherapy alone.
  • Neurodegenerative Disease Model : Animal models treated with this compound showed significant improvements in cognitive function and reduced neuronal loss in models of Alzheimer’s disease.

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